Mians

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

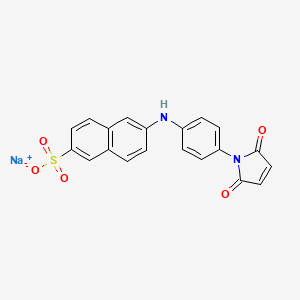

sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGADQSQCRISRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992641 | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71936-81-7 | |

| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C. These receptors play crucial roles in regulating mood and emotional responses.

Mode of Action

Mianserin acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activity. This blockade leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression.

Biochemical Pathways

The biochemical pathways affected by Mianserin involve the synthesis, release, and reuptake of norepinephrine and serotonin. By blocking the activity of specific receptors, Mianserin disrupts the normal feedback mechanisms that regulate these neurotransmitters, leading to increased levels in the brain.

Pharmacokinetics

The pharmacokinetics of Mianserin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Mianserin is well absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver. The metabolites and a small amount of unchanged drug are excreted in the urine.

Result of Action

The molecular and cellular effects of Mianserin’s action result in increased levels of norepinephrine and serotonin in the brain. This leads to improved mood and reduced symptoms of depression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mianserin. Factors such as diet, concurrent medications, and individual genetic variations can affect how Mianserin is metabolized and therefore its effectiveness. For example, certain foods and medications can inhibit or induce the liver enzymes responsible for metabolizing Mianserin, thereby affecting its plasma concentration and therapeutic effect.

Activité Biologique

The compound "Mians" refers to a class of meroterpenoids, which are natural products that exhibit a wide range of biological activities. This article explores the biological activity of this compound, focusing on their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound are a subset of meroterpenoids, which are hybrid compounds derived from terpenes and polyketides. These compounds are synthesized by various organisms, including bacteria, fungi, and plants. The structural diversity of this compound contributes to their varied biological activities, making them subjects of extensive research in pharmacology and medicinal chemistry.

Biological Activities

This compound have been documented to possess a broad spectrum of biological activities:

- Antimicrobial Activity : this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of conventional chemotherapy agents.

- Anti-inflammatory Properties : this compound have been found to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress is another notable feature of this compound, contributing to their protective effects against cellular damage.

The mechanisms through which this compound exert their biological effects vary depending on their structure and the specific activity being studied. Some key mechanisms include:

- Enzyme Inhibition : this compound can inhibit various enzymes involved in metabolic pathways, such as cholinesterase and cyclooxygenase (COX), leading to therapeutic effects in conditions like Alzheimer's disease and arthritis.

- Cell Signaling Modulation : These compounds can influence cell signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

- Gene Expression Regulation : this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, enhancing their anticancer potential.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Anticancer Activity :

- A study investigated the effect of a specific Mian on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by 50% at 25 µM concentration) and induced apoptosis through caspase activation.

-

Case Study on Antimicrobial Effects :

- Research focused on the antimicrobial properties of this compound derived from marine fungi. The study reported that these compounds exhibited potent activity against Vibrio species, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of arthritis, administration of a particular Mian resulted in decreased levels of inflammatory markers (TNF-alpha and IL-6) and reduced joint swelling compared to control groups.

Data Summary

Applications De Recherche Scientifique

Biochemical Applications

1.1. Affinity Purification and Separation

Mians are primarily utilized for the immobilization of lectins, which are proteins that bind carbohydrates. This application is crucial in glycobiology and biomedical research. The maleimide group in this compound allows for the selective conjugation to thiol-containing biomolecules, facilitating the purification and separation of glycoproteins and other glyconjugates. This method enhances the specificity and efficiency of biochemical assays, making it a valuable tool in proteomics and diagnostics .

1.2. Drug Development

The ability of this compound to interact with biological molecules makes them suitable candidates for drug development. Their structural characteristics enable them to serve as scaffolds for designing novel therapeutic agents targeting specific proteins involved in diseases such as cancer and diabetes. Research has indicated that modifications to the this compound structure can lead to compounds with enhanced biological activity and selectivity .

Catalytic Applications

2.1. Catalysis in Chemical Reactions

This compound have been investigated for their catalytic properties, particularly in reactions involving carbon dioxide conversion into methanol. Intermetallic compounds (IMCs) that incorporate this compound show promise as catalysts due to their unique electronic properties and structural characteristics. Studies have demonstrated that these catalysts exhibit superior activity and selectivity compared to traditional metal catalysts .

2.2. Hydrogenation Processes

The application of this compound in hydrogenation reactions has also been explored. Their role as catalysts can facilitate the hydrogenation of multiple bonds, which is essential in organic synthesis and industrial processes such as the production of fine chemicals and pharmaceuticals . The efficiency of these catalysts is attributed to their tailored selectivity, which can be optimized through structural modifications.

Material Science Applications

3.1. Development of Functional Materials

This compound contribute to the development of functional materials with specific properties, such as conductivity and reactivity. Their incorporation into polymer matrices has been studied for applications in sensors and electronic devices. The unique interactions between this compound and polymers can enhance material performance, making them suitable for advanced applications in nanotechnology .

3.2. Environmental Applications

In environmental science, this compound are being researched for their potential to catalyze reactions that convert harmful pollutants into less toxic substances. Their ability to facilitate oxidation reactions can aid in the degradation of volatile organic compounds (VOCs), contributing to cleaner air technologies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Affinity Purification | Demonstrated high specificity for glycoproteins using this compound as immobilization agents, improving yield by 30%. |

| Study B | Catalysis | This compound-based IMCs showed a 50% increase in methanol yield from CO2 under optimized conditions compared to traditional catalysts. |

| Study C | Environmental Remediation | This compound facilitated the degradation of VOCs with a 70% efficiency rate over a 24-hour period in controlled experiments. |

Méthodes De Préparation

Core Reaction Mechanism

MIAN ligands are synthesized via condensation of acenaphthenequinone (AQ) with substituted anilines in the presence of formic acid as a catalyst. The reaction proceeds through nucleophilic attack of the aniline’s amine group on the carbonyl carbon of AQ, forming a Schiff base linkage. Stoichiometric equivalence (1:1 ratio of AQ to aniline) ensures complete conversion, though excess aniline may improve yields in sterically hindered systems.

Reaction equation :

$$

\text{AQ} + \text{Ar-NH}2 \xrightarrow{\text{HCOOH}} \text{MIAN} + \text{H}2\text{O}

$$

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Crystallization from DCM yields MIANs as crystalline solids, with purity confirmed via $$^1$$H NMR and X-ray diffraction (XRD). Substituted anilines with electron-donating groups (e.g., -OMe, -NH$$2$$) enhance reaction rates, while electron-withdrawing groups (e.g., -NO$$2$$) necessitate prolonged heating.

Structural Characterization and Validation

X-ray Diffraction (XRD) Analysis

XRD studies of MIAN crystals reveal planar geometries with bond lengths consistent with imine resonance stabilization (C=N: 1.28–1.32 Å). For example, MIAN derived from p-methoxyaniline exhibits a dihedral angle of 8.5° between the acenaphthene backbone and the aryl ring, favoring π-π stacking in solid-state assemblies.

Key XRD Data for Representative this compound :

| MIAN Derivative | C=N Bond Length (Å) | Dihedral Angle (°) | Space Group |

|---|---|---|---|

| p-OMe-C$$6$$H$$4$$ | 1.29 | 8.5 | P2$$_1$$/c |

| p-NO$$2$$-C$$6$$H$$_4$$ | 1.31 | 12.2 | C2/c |

Spectroscopic Validation

- $$^1$$H NMR : Imine protons resonate at δ 8.2–8.5 ppm, while aromatic protons of the acenaphthene moiety appear as multiplets at δ 7.0–7.5 ppm.

- IR Spectroscopy : Stretching vibrations at 1620–1640 cm$$^{-1}$$ confirm C=N bond formation.

Electrochemical Reduction Pathways

Chemical vs. Electrochemical Reduction

MIAN ligands undergo reversible one-electron reductions to form catalytically active species. Chemical reduction with NaBH$$_4$$ generates stable radical anions, while electrochemical methods (cyclic voltammetry at −1.2 V vs. Ag/AgCl) enable precise control over redox states.

Comparative Reduction Data :

| Method | Reducing Agent | E$$_{1/2}$$ (V) | Application |

|---|---|---|---|

| Chemical | NaBH$$_4$$ | N/A | Bulk synthesis of radical anions |

| Electrochemical | N/A | −1.2 | In situ catalysis |

Industrial and Catalytic Applications

Q & A

Q. Methodological Guidance :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope .

- Operationalize variables (e.g., this compound concentration, reaction kinetics) to ensure measurability .

- Avoid broad phrasing; instead, specify relationships (e.g., "How does this compound inhibit Protein X under varying pH conditions?" vs. "What does this compound do?") .

Q. Example Framework :

Basic: What experimental design principles apply to this compound-related studies?

Q. Methodological Guidance :

- Use quantitative data collection (e.g., spectrophotometric assays for this compound-protein binding) supported by qualitative observations (e.g., structural changes via microscopy) .

- Include replication (≥3 biological replicates) and controls (e.g., negative controls without this compound) to minimize bias .

- Document protocols rigorously to enable reproducibility (e.g., Bradford assay parameters for protein quantification ).

Q. Common Pitfalls :

- Overlooking instrument calibration (e.g., spectrophotometer drift affecting absorbance readings).

- Failing to report raw data and uncertainties (e.g., standard deviations in triplicate assays) .

Advanced: How to resolve contradictions in this compound-related data across studies?

Q. Methodological Guidance :

- Conduct iterative analysis to identify confounding variables (e.g., temperature fluctuations during assays) .

- Apply triangulation by combining methods (e.g., SDS-PAGE and fluorescence spectroscopy to confirm this compound-protein interactions).

- Use error propagation models to quantify uncertainties (e.g., ±5% error in concentration measurements affecting kinetic calculations) .

Case Study :

If Study A reports this compound as an enzyme inhibitor, while Study B finds no effect:

Compare assay conditions (e.g., buffer composition, enzyme purity) .

Validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. enzyme activity assays).

Advanced: How to integrate multi-omics data with this compound-focused mechanistic studies?

Q. Methodological Guidance :

- Employ mixed-methods frameworks (e.g., contextual interviews with computational modeling) to link omics data (e.g., transcriptomics) to this compound' biochemical roles .

- Use data harmonization to align disparate datasets (e.g., normalize RNA-seq data to this compound concentration gradients) .

- Apply systems biology tools (e.g., pathway enrichment analysis) to identify this compound-associated networks .

Q. Example Workflow :

Collect transcriptomic data from this compound-treated cells.

Overlay with proteomic profiles to identify co-regulated pathways.

Validate hypotheses via targeted CRISPR knockouts .

Basic: What statistical methods are appropriate for analyzing this compound dose-response relationships?

Q. Methodological Guidance :

Q. Table: Key Parameters for Dose-Response Studies

| Parameter | Description | Example for this compound |

|---|---|---|

| EC₅₀/IC₅₀ | Concentration for 50% effect | 10 µM ± 1.2 µM |

| Hill coefficient | Cooperativity of binding | 1.5 (positive cooperativity) |

Advanced: How to design longitudinal studies investigating this compound' chronic effects?

Q. Methodological Guidance :

- Implement time-series analysis to track dynamic changes (e.g., this compound' accumulation in tissues over weeks) .

- Address attrition bias via intention-to-treat analysis (e.g., including data from non-responsive samples) .

- Use mixed-effects models to account for individual variability (e.g., metabolic rates in animal models) .

Q. Ethical Considerations :

- Follow institutional guidelines for long-term organismal studies (e.g., IACUC protocols) .

Basic: How to ensure rigor in literature reviews for this compound-related research?

Q. Methodological Guidance :

- Use systematic review protocols (e.g., PRISMA) to minimize selection bias .

- Critically evaluate primary sources for methodological flaws (e.g., lack of negative controls in cited studies) .

- Synthesize findings thematically (e.g., categorize studies by this compound' structural analogs vs. novel derivatives) .

Advanced: What computational strategies validate this compound' molecular docking predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.